Compound Description: Sitagliptin is a potent and orally active dipeptidyl peptidase IV (DPP-IV) inhibitor. It is used for the treatment of type 2 diabetes by increasing incretin levels, which stimulate insulin secretion and reduce glucagon secretion. Sitagliptin exhibits excellent selectivity over other proline-selective peptidases and has demonstrated good oral bioavailability and in vivo efficacy in animal models. [, , , , ]
Compound Description: This compound is a fused triazole derivative investigated as a potential dipeptidyl peptidase-IV (DPP-IV) inhibitor for the treatment or prevention of type 2 diabetes. []
Relevance: This compound shares the core [, , ]triazolo[4,3-a]pyrazin-3-amine structure with the target compound. Similar to Sitagliptin, it also features a trifluoromethyl group at the 3 position and a substituent at the 7 position of the triazolopyrazine ring. These structural similarities suggest a shared interest in exploring this chemical class for its potential in treating type 2 diabetes.
Compound Description: ABT-341 is a highly potent, selective, orally efficacious, and safe DPP-IV inhibitor investigated for the treatment of type 2 diabetes. It demonstrated dose-dependent reduction of glucose excursion in ZDF rats. []
Relevance: ABT-341 shares the core [, , ]triazolo[4,3-a]pyrazin-3-amine structure with the target compound. It also possesses a trifluoromethyl substitution at the 3 position, emphasizing the significance of this functional group in designing DPP-IV inhibitors. This highlights how researchers are exploring various modifications around the core triazolopyrazine scaffold to optimize DPP-IV inhibitory activity and drug-like properties.
Compound Description: These compounds were designed as dual antioxidant-human A2A adenosine receptor (hA2A AR) antagonists. They feature phenol rings at the 6-position or lipoyl and 4-hydroxy-3,5-di-terbut-benzoyl residues appended by different linkers on the 6-phenyl ring. Several compounds showed potent and selective hA2A AR antagonism (Ki= 0.17-54.5 nM) and demonstrated neuroprotective effects in vitro and in vivo. []
Relevance: Although structurally distinct from [, , ]Triazolo[4,3-a]pyrazin-3-amine, these compounds highlight the versatility of the 1,2,4-triazolo[4,3-a]pyrazine scaffold in medicinal chemistry. By introducing specific substituents, researchers aim to target different biological pathways, such as adenosine receptors, which are involved in various physiological and pathological processes.
Compound Description: These compounds represent a new class of human (h) adenosine receptor antagonists, specifically targeting the hA2A adenosine receptor (AR). They exhibit nanomolar affinity for the hA2A AR (Ki = 2.9-10 nM) and some show high selectivity for the target. One compound displayed neuroprotective effects in a cellular model of Parkinson's disease. []
Relevance: Similar to the previous group, these compounds showcase the adaptability of the 1,2,4-triazolo[4,3-a]pyrazine core for designing antagonists targeting specific adenosine receptor subtypes. Though structurally different from [, , ]Triazolo[4,3-a]pyrazin-3-amine, they emphasize the broad pharmacological potential of this scaffold.
1,2,4-Triazolo[4,3-a]pyridin-3-amine
Compound Description: This compound is a triazolopyridine derivative. Its structural and spectroscopic properties, as well as its crystal structure, have been studied in detail. []
Relevance: This compound shares a high degree of structural similarity with [, , ]Triazolo[4,3-a]pyrazin-3-amine. The only difference is the replacement of the pyrazine ring in the latter with a pyridine ring. This structural analogy suggests that these compounds might possess similar chemical properties and potentially share some biological activities.
Compound Description: This compound is a potential pharmaceutical agent whose quantification method has been developed using nonaqueous potentiometric titration. []
Relevance: This compound shares the core [, , ]triazolo[4,3-a]pyrazin-3-amine structure, emphasizing the significance of this scaffold in medicinal chemistry. The presence of a thioxo group at the 3 position and a 4-fluorobenzyl substituent at the 7 position distinguishes it from the target compound and indicates potential variations in pharmacological properties.
Compound Description: This series of compounds features diverse substituents at the 3 and 7 positions and has been investigated for various biological activities, including cytotoxic, membrane-stabilizing, cerebroprotective, and cardioprotective effects. [, ]
Relevance: These compounds share the core [, , ]triazolo[4,3-a]pyrazin-3-amine structure, highlighting the versatility of this scaffold in medicinal chemistry. The variations in substituents at the 3 and 7 positions allow for the exploration of a wide range of biological activities.
ω-(7-aryl-8-oxo-7,8-dihydro[1,2,4]triazolo-[4,3-a]pyrazin-3-yl)alkylcarboxylic acids and their amides
Compound Description: This series of compounds represents derivatives of 3,7-disubstituted [, , ]triazolo[4,3-a]pyrazin-8(7H)-ones and features carboxylic acid and amide functionalities. They are being investigated for their potential to regulate lipid metabolism and influence lipoprotein levels, purine metabolism, and tissue sensitivity to glucose. []
Relevance: These compounds share the core [, , ]triazolo[4,3-a]pyrazin-3-amine structure, further highlighting the potential of this scaffold in medicinal chemistry. The introduction of carboxylic acid and amide groups at specific positions suggests an exploration of their effects on metabolic pathways.
8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines
Compound Description: These compounds, characterized by a benzyl group at the 3 position and an amino or methylamino group at the 8 position, have demonstrated potent anticonvulsant activity in rats. Notably, the 3-(2-fluorobenzyl)-8-(methylamino) and 3-(2,6-difluorobenzyl)-8-(methylamino) derivatives exhibited significant activity against maximal electroshock-induced seizures (MES) with oral ED50s of 3 mg/kg. []
Relevance: These compounds share the core [, , ]triazolo[4,3-a]pyrazin-3-amine structure with the target compound. They highlight how modifications at the 3 and 8 positions can significantly impact biological activity, specifically in the context of anticonvulsant properties.
Compound Description: This series incorporates statine (Sta) and (3S,4S)-4-amino-5-cyclohexyl-3-hydroxypentanoic acid (ACHPA) as transition-state mimetics, targeting human renin inhibition. Some compounds demonstrated potent inhibition of human renin in vitro and effectively lowered blood pressure in animal models upon intravenous administration. []
Relevance: These compounds highlight the versatility of the [, , ]triazolo[4,3-a]pyrazine core as a foundation for developing enzyme inhibitors. Though structurally different from [, , ]Triazolo[4,3-a]pyrazin-3-amine, they underscore the potential of modifying this scaffold to target specific enzymes like renin, which plays a crucial role in blood pressure regulation.
Compound Description: [(11)C]Preladenant is a PET tracer designed for mapping cerebral adenosine A2A receptors (A2ARs). It exhibits favorable brain kinetics and suitable characteristics for A2AR PET imaging. []
Relevance: While not directly containing the [, , ]triazolo[4,3-a]pyrazin-3-amine structure, [(11)C]Preladenant showcases the broader application of fused triazolo-pyrimidine systems in medicinal chemistry. This highlights the importance of these heterocyclic systems in developing tools for studying the central nervous system and potentially other biological targets.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.